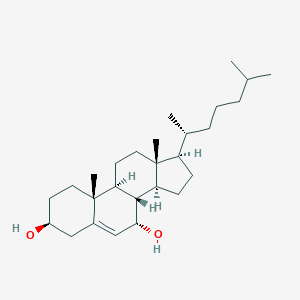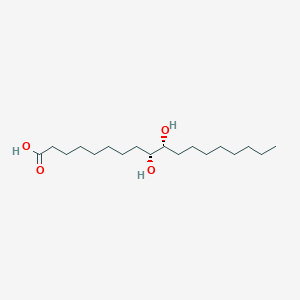
7α-羟基胆固醇
描述
7alpha-Hydroxycholesterol is a precursor of bile acids, created by cholesterol 7alpha-hydroxylase (CYP7A1). Its formation is the rate-determining step in bile acid synthesis . It is a cholesterol oxide and is formed by both enzymatic and non-enzymatic oxidation . It can be used as a biomarker for lipid peroxidation .
Synthesis Analysis
The synthesis of bile acids and bile salts is initiated with the conversion of cholesterol to 7alpha-hydroxycholesterol and of 7alpha-hydroxycholesterol to 4-cholesten-7alpha-ol-3-one . The pathway then branches: hydroxylation of 4-cholesten-7alpha-ol-3-one to 4-cholesten-7alpha, 12alpha-diol-3-one leads ultimately to the formation of cholate, while its reduction to 5beta-cholestan-7alpha-ol-3-one leads to chenodeoxycholate formation .Molecular Structure Analysis
The molecular formula of 7alpha-Hydroxycholesterol is C27H46O2. Its average mass is 402.653 Da and its monoisotopic mass is 402.349792 Da .Chemical Reactions Analysis
In the liver, synthesis of bile acids and bile salts is initiated with the conversion of cholesterol to 7alpha-hydroxycholesterol and of 7alpha-hydroxycholesterol to 4-cholesten-7alpha-ol-3-one .Physical And Chemical Properties Analysis
The density of 7alpha-Hydroxycholesterol is 1.0±0.1 g/cm3. Its boiling point is 515.3±38.0 °C at 760 mmHg. The vapour pressure is 0.0±3.0 mmHg at 25°C. The enthalpy of vaporization is 90.6±6.0 kJ/mol. The flash point is 214.7±21.4 °C .科学研究应用
Indicator of Bile Acid Synthesis
7alpha-Hydroxycholesterol is used as an indicator of total bile acid synthesis in humans . It’s measured by gas-liquid chromatography-mass spectrometry under different experimental conditions . The serum concentration of 7alpha-Hydroxycholesterol can be used to assess changes in bile acid synthesis rates over short and long term periods .
Understanding Cholesterol Homeostasis
The study of 7alpha-Hydroxycholesterol contributes to understanding the regulation of overall cholesterol homeostasis . It is the first and rate-limiting enzyme in the classic bile acid synthesis pathway . This enzyme is exclusively expressed in the endoplasmic reticulum of hepatocytes and is regulated by the end products, bile acids, returning to the liver via enterohepatic circulation .
Transcriptional Regulation of CYP7A1 Gene
7alpha-Hydroxycholesterol plays a crucial role in understanding the transcriptional regulation of the CYP7A1 gene . The CYP7A1 gene encodes the enzyme cholesterol 7 alpha-hydroxylase, which is involved in the conversion of cholesterol to bile acids .
Development of Bile Acid-Based Drug Therapies
The discovery of bile acid-activated receptors and their roles in the regulation of lipid, glucose, and energy metabolism have led to the development of bile acid-based drug therapies . These therapies are used for the treatment of liver-related metabolic diseases such as alcoholic and non-alcoholic fatty liver diseases, liver cirrhosis, diabetes, obesity, and hepatocellular carcinoma .
Evaluation of Cholesterol Metabolism in Cerebrotendinous Xanthomatosis
7alpha-Hydroxycholesterol is used in the evaluation of cholesterol metabolism in cerebrotendinous xanthomatosis . This is a rare autosomal recessive disease characterized by abnormal lipid storage and a variety of neurological symptoms .
Study of Liver Diseases
In patients with advanced cirrhosis of the liver, 7alpha-Hydroxycholesterol was found to be 3.4-fold lower compared to matched controls . This indicates its potential role in studying the progression and severity of liver diseases .
作用机制
Target of Action
The primary target of 7alpha-Hydroxycholesterol is the enzyme cytochrome P450 7A1 (CYP7A1) . This enzyme plays a crucial role in cholesterol metabolism .
Mode of Action
7alpha-Hydroxycholesterol is created by the action of CYP7A1 , which converts cholesterol into 7alpha-Hydroxycholesterol . This conversion is the first and rate-limiting step in bile acid synthesis .
Biochemical Pathways
7alpha-Hydroxycholesterol is a precursor in the bile acid synthesis pathway . After its formation, it is further converted into 7alpha-hydroxy-4-cholestene-3-one . These conversions reflect the activity of the bile acid synthetic pathway .
Pharmacokinetics
The pharmacokinetics of 7alpha-Hydroxycholesterol are closely tied to the regulation of CYP7A1. The capacity to suppress CYP7A1 is highest for chenodeoxycholic acid (CDCA), followed by deoxycholic acid (DCA), and then cholic acid (CA) . This suppression affects the conversion of cholesterol into 7alpha-Hydroxycholesterol, thereby influencing its bioavailability .
Result of Action
The production of 7alpha-Hydroxycholesterol leads to the suppression of CYP7A1, which in turn represses bile acid biosynthesis . This has implications for cholesterol metabolism and the treatment of conditions like cerebrotendinous xanthomatosis .
Action Environment
The action of 7alpha-Hydroxycholesterol can be influenced by environmental factors such as the gut microbiota . For instance, a substantial part of the capacity of CA to suppress CYP7A1 is mediated by DCA formed from CA in the intestine . This suggests that the gut microbiota can influence the efficacy and stability of 7alpha-Hydroxycholesterol’s action .
属性
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZMSRRJOYLLO-RVOWOUOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903965 | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7alpha-Hydroxycholesterol | |
CAS RN |
566-26-7 | |
| Record name | 7α-Hydroxycholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3beta,7alpha-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7.ALPHA.-HYDROXYCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95D0I22I0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)




